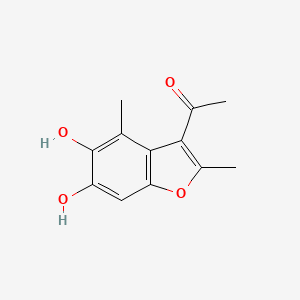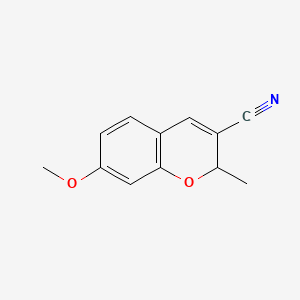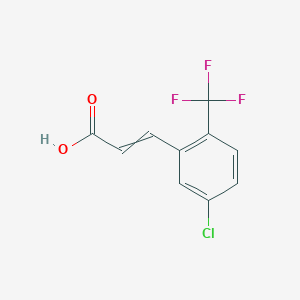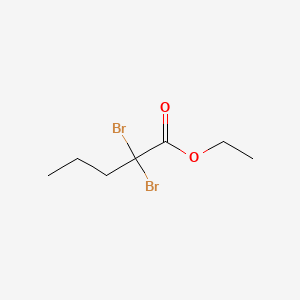
Valeric acid, 2,2-dibromo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valeric acid, 2,2-dibromo-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester is derived from valeric acid, which is a straight-chain alkyl carboxylic acid, and ethyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2-dibromo-, ethyl ester typically involves the esterification of valeric acid with ethanol in the presence of a catalyst. One common method is the use of mesoporous catalysts such as Al-SBA-15, which can be prepared by hydrothermal and impregnation methods . The reaction parameters, including catalyst weight, reaction time, alcohol molar ratio, and reaction temperature, are optimized to achieve high conversion rates and selectivity towards the desired ester .
Industrial Production Methods
In industrial settings, valeric acid can be produced by the selective hydrogenation of biomass-derived levulinic acid . This process involves the use of catalysts to convert levulinic acid into valeric acid, which can then be esterified with ethanol to produce this compound. The use of biomass-derived feedstocks is an environmentally friendly approach that aligns with the growing demand for sustainable chemical production.
化学反応の分析
Types of Reactions
Valeric acid, 2,2-dibromo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other derivatives
科学的研究の応用
Valeric acid, 2,2-dibromo-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of valeric acid, 2,2-dibromo-, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release valeric acid and ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Valeric acid, 2,2-dibromo-, ethyl ester can be compared with other similar compounds, such as:
Ethyl valerate: Another ester derived from valeric acid, known for its fruity odor and use in fragrances and flavors.
Pentyl valerate: Similar to ethyl valerate but with a different alkyl group, also used in fragrances and flavors.
Isovaleric acid esters: Esters derived from isovaleric acid, which have different chemical properties and applications
特性
CAS番号 |
63979-44-2 |
|---|---|
分子式 |
C7H12Br2O2 |
分子量 |
287.98 g/mol |
IUPAC名 |
ethyl 2,2-dibromopentanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 |
InChIキー |
JUUDRNVCVXZSCI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)OCC)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




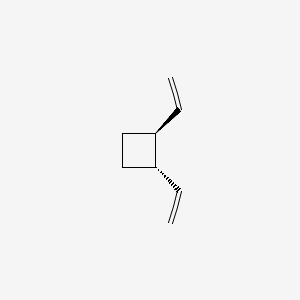

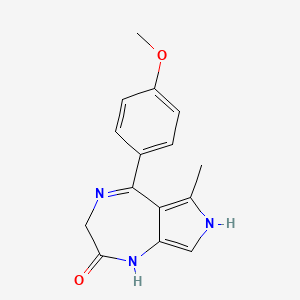

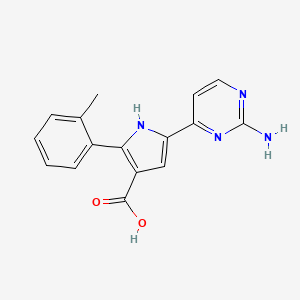
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
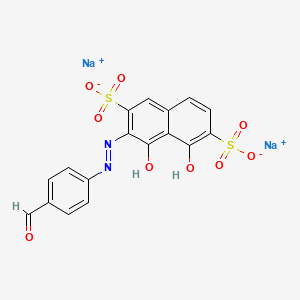
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
